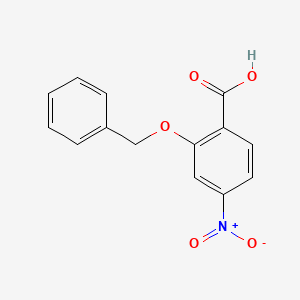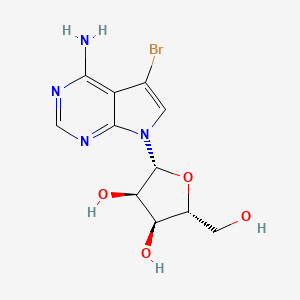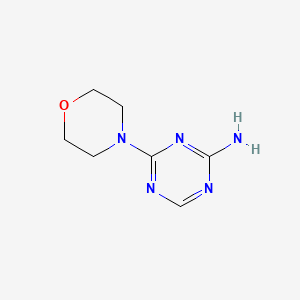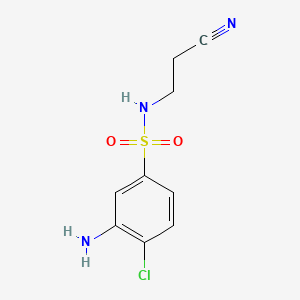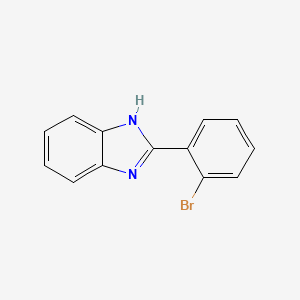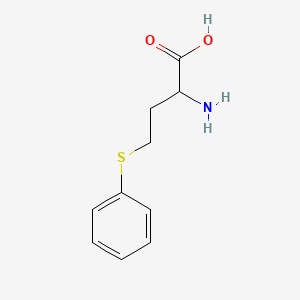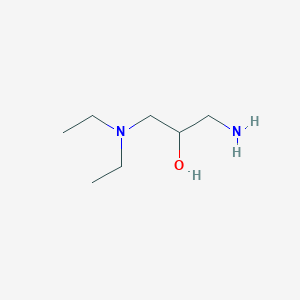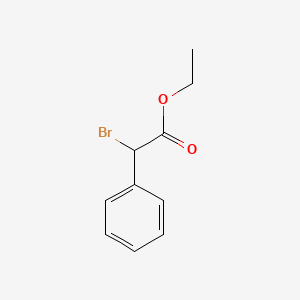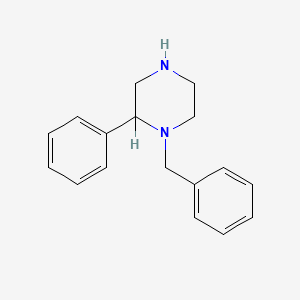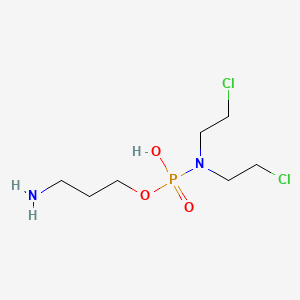
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid
描述
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid is an organic compound that belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and are widely used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid can be achieved through several synthetic routes. One common method involves the alkylation of ammonia by alkyl halides, although this method may lead to a mixture of products. A more preferred method is the reductive amination of aldehydes or ketones with ammonia or primary amines, using reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of nitriles or nitro compounds. This process typically involves the use of metal catalysts such as palladium, platinum, or nickel under high pressure and temperature conditions .
化学反应分析
Types of Reactions
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso, nitro, or imine compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions
Major Products Formed
The major products formed from these reactions include imines, amides, and substituted amines, depending on the specific reaction conditions and reagents used .
科学研究应用
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for various functional groups
Biology: This compound derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: It is used in the development of pharmaceuticals, including receptor ligands, enzyme inhibitors, and other bioactive molecules
Industry: This compound is used in the production of polymers, dyes, and other industrial chemicals
作用机制
The mechanism of action of 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
Similar compounds to 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid include:
Methylamine: A simple amine with one methyl group attached to the nitrogen atom.
Ethylamine: An amine with an ethyl group attached to the nitrogen atom.
Aniline: An aromatic amine with a phenyl group attached to the nitrogen atom
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its versatility in organic synthesis make it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-5-11(6-3-9)15(12,13)14-7-1-4-10/h1-7,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFUEDVBRDSKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COP(=O)(N(CCCl)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186732 | |
| Record name | Phosphoramidic acid, bis(2-chloroethyl)-, 3-aminopropyl ester (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3308-51-8 | |
| Record name | Phosphoramidic acid, N,N-bis(2-chloroethyl)-O-(3-aminopropyl)-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytoxyl amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoramidic acid, bis(2-chloroethyl)-, 3-aminopropyl ester (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytoxyl amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP22ENT7HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cytoxyl amine compare to Cyclophosphamide in terms of teratogenicity in mice?
A1: While both Cytoxyl amine and Cyclophosphamide exhibit teratogenic effects in mice, research indicates that Cyclophosphamide is significantly more potent. A study administering various Cyclophosphamide truncates, including Cytoxyl amine, to pregnant mice on day 11 of gestation found that Cyclophosphamide (20 mg/kg) induced more frequent and severe soft tissue and skeletal malformations than Cytoxyl amine (270 mg/kg) without exhibiting maternal toxicity. [] This suggests that while both compounds can disrupt fetal development, Cyclophosphamide poses a higher risk at considerably lower doses.
Q2: Does the alkylating activity of Cytoxyl amine correlate with its teratogenic potential?
A2: The research suggests no direct correlation between the alkylating activity of Cytoxyl amine and its teratogenic potential. The study investigated the alkylating activities of various Cyclophosphamide truncates, including Cytoxyl amine, by measuring their reactions with nitrobenzyl pyridine in mouse plasma at various time points after administration. While all tested compounds demonstrated varying degrees of alkylating activity, no clear relationship emerged between this activity and their observed teratogenicity. [] This implies that other mechanisms beyond direct alkylation might contribute to the teratogenic effects of Cytoxyl amine and related compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)
